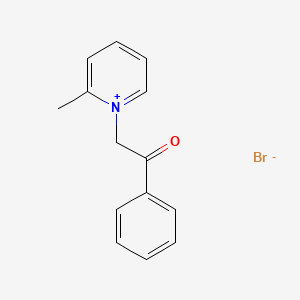
4-Bromo-2-hydroxy-5-methoxybenzaldehyde
Vue d'ensemble
Description
4-Bromo-2-hydroxy-5-methoxybenzaldehyde is a compound that is closely related to various substituted benzaldehydes which have been studied in the literature. Although the exact compound is not directly reported, similar compounds have been synthesized and analyzed, providing insights into the chemical behavior and properties that 4-Bromo-2-hydroxy-5-methoxybenzaldehyde might exhibit.
Synthesis Analysis
The synthesis of related compounds involves various methods of halogenation, methoxylation, and aldehyde formation. For instance, the bromination of 3-hydroxybenzaldehyde has been shown to yield 2-bromo-5-hydroxybenzaldehyde and 2-bromo-3-hydroxybenzaldehyde, although 4-bromo-3-hydroxybenzaldehyde was not detected in the study . Another related synthesis involves the copper [I]-catalyzed exchange of bromine by methoxide, leading to the formation of methoxybenzaldehydes . Additionally, the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, and esterification indicates a possible route that could be adapted for the synthesis of 4-Bromo-2-hydroxy-5-methoxybenzaldehyde .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using spectroscopic methods and X-ray crystallography. For example, the crystal structure of a new polymorph of 2-bromo-5-hydroxybenzaldehyde reveals significant deviation of the bromine atom from the plane of the benzene ring and a twist in the aldehyde group . Spectroscopic studies, including FT-IR and FT-Raman, along with computational methods such as density functional theory (DFT), have been employed to study the molecular structure and stability of 5-bromo-2-methoxybenzaldehyde .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from molecular electrostatic potential (MEP) surfaces, which reflect the chemical reactivity of a molecule. The MEP surface analysis of 5-bromo-2-methoxybenzaldehyde provides insights into its reactivity . Additionally, the oxime derivatives of methoxybenzaldehydes exhibit different hydrogen-bonding patterns and conformations, which are crucial in understanding the chemical behavior of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized by various spectroscopic and computational analyses. The study of 5-bromo-2-methoxybenzaldehyde provides detailed information on its electronic properties, such as HOMO and LUMO energies, and NMR chemical shifts, which show good agreement with experimental observations . The thermodynamic functions, including heat capacity, internal heat energy, Gibbs energy, and entropy, have been obtained from spectroscopic data, offering a comprehensive understanding of the energetic behavior of the compound in different solvent mediums .
Applications De Recherche Scientifique
Synthesis and Antioxidant Activity
4-Bromo-2-hydroxy-5-methoxybenzaldehyde has been utilized in the synthesis of various derivatives like chalcone, showcasing its significance in chemical reactions. Rijal, Haryadi, and Anwar (2022) synthesized derivatives from halogenated vanillin, including 3-bromo-4-hydroxy-5-methoxybenzaldehyde, and evaluated their antioxidant activities. The derivatives demonstrated notable antioxidant properties, emphasizing the compound's potential in creating substances with health-promoting attributes (Rijal, Haryadi, & Anwar, 2022).
Crystal Structure Analysis
The study of crystal structures is crucial for understanding molecular conformations and interactions. Chumakov et al. (2014) synthesized derivatives including 5-Bromo-2-hydroxybenzaldehyde and analyzed their crystal structures through X-ray diffraction. These analyses provide insights into the molecular geometry and potential applications of these compounds in various fields, including material sciences and pharmaceuticals (Chumakov et al., 2014).
Pharmaceutical Intermediate Synthesis
4-Bromo-2-hydroxy-5-methoxybenzaldehyde serves as a key intermediate in the synthesis of pharmaceutical compounds. Bing-he (2008) synthesized Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, which involved multiple stages, including the use of 4-bromo-2-fluorobenzaldehyde. This showcases the compound's role in complex synthetic pathways leading to pharmaceuticals with high purity and yield (Bing-he, 2008).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .
Propriétés
IUPAC Name |
4-bromo-2-hydroxy-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-8-2-5(4-10)7(11)3-6(8)9/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOESFKNCRQYFCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-hydroxy-5-methoxybenzaldehyde | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337567.png)
![5,6-Dimethoxybenzo[d]thiazole](/img/structure/B1337568.png)
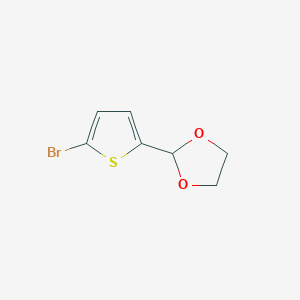
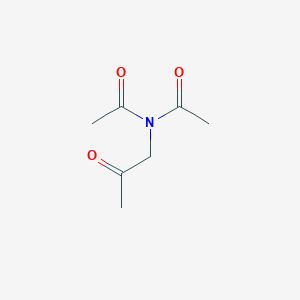
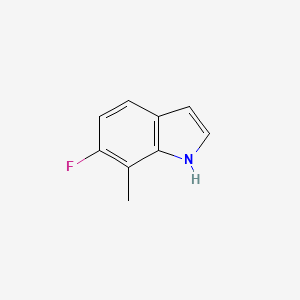
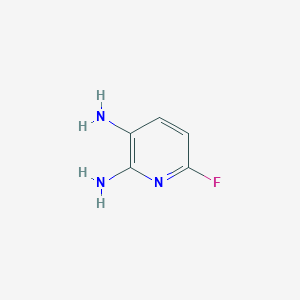
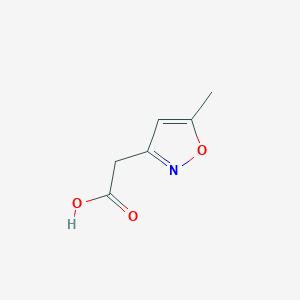
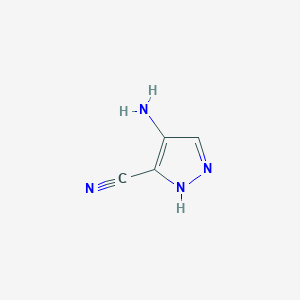
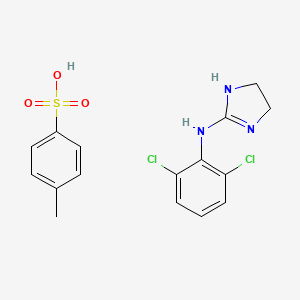
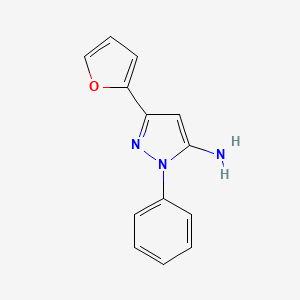

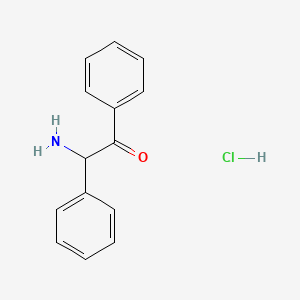
![(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid](/img/structure/B1337600.png)
